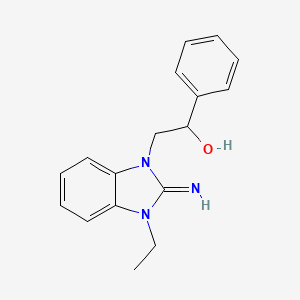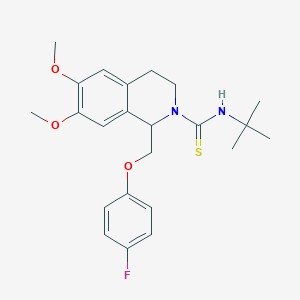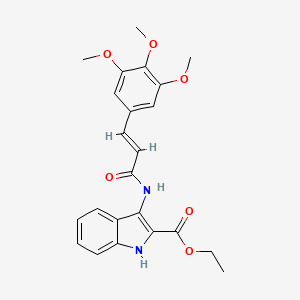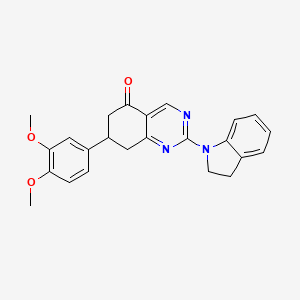
2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an ethyl-imino group and a phenylethanol moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-imino-2,3-dihydro-1H-benzodiazole with phenylacetaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(3-Ethyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-ethyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide
- 2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(3-ethyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-ol is unique due to its phenylethanol moiety, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H19N3O |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-(3-ethyl-2-iminobenzimidazol-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C17H19N3O/c1-2-19-14-10-6-7-11-15(14)20(17(19)18)12-16(21)13-8-4-3-5-9-13/h3-11,16,18,21H,2,12H2,1H3 |
Clé InChI |
UECWBZIWYKDVKW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=N)CC(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,4-dimethylbenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998479.png)


![4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14998502.png)
![6-(butan-2-yl)-1-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14998510.png)
![N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B14998512.png)
![N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14998520.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B14998523.png)
![Propyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14998524.png)
![N-(2-bromo-4,6-difluorophenyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B14998531.png)
![7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B14998547.png)
![N-(pyridin-3-ylmethyl)-Nalpha-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}tryptophanamide](/img/structure/B14998560.png)
